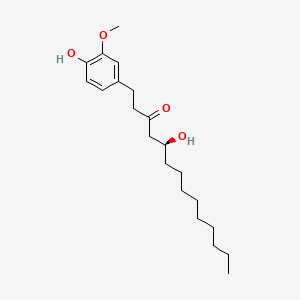

10-Gingerol

説明

(10)-Gingerol has been reported in Zingiber officinale with data available.

See also: Ginger (part of).

特性

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIULWNKTYPZYAN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178079 | |

| Record name | (10)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-15-7 | |

| Record name | [10]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10)-Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (10)-GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 10-Gingerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Gingerol, a prominent pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and anti-obesity effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular mechanisms through signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant anticancer potential across various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, often mediated through the modulation of key signaling pathways.

Quantitative Data: Antiproliferative and Apoptotic Effects

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Ovarian Cancer | HEY | Growth Inhibition (100 µM, 24h) | 34 ± 6% | [1] |

| Ovarian Cancer | HEY | Growth Inhibition (200 µM, 72h) | 71 ± 14% | [1] |

| Ovarian Cancer | OVCAR3 | Growth Inhibition (200 µM, 72h) | 33 ± 5% | [1] |

| Ovarian Cancer | SKOV-3 | Growth Inhibition (200 µM, 72h) | 38 ± 7% | [1] |

| Colon Cancer | HCT116 | IC50 | 30 µM | [2] |

| Cervical Cancer | HeLa | IC50 | 29.19 µM | [3][4] |

| Cervical Cancer | HeLa | IC80 | 50.87 µM | [3][4] |

| Triple Negative Breast Cancer | 4T1Br4 | Apoptosis (50 µM, 18h) | ~40% (TUNEL positive) | [5] |

| Triple Negative Breast Cancer | 4T1Br4 & MDA-MB-231 | Caspase-3 & -9 Activation (50 µM, 6h) | Potent activation | [5] |

Experimental Protocols

1.2.1. Cell Growth Inhibition Assessment (MTT Assay) [1]

-

Cell Culture: Ovarian cancer cell lines (HEY, OVCAR3, SKOV-3) were cultured in the appropriate medium.

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or vehicle control for specified time periods (24h, 72h).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to a final concentration of 0.5 µg/mL for the last 2 hours of culture.

-

Formazan Solubilization: The culture supernatant was removed, and 0.1 mL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Absorbance was measured at 570 nm using a plate reader.

1.2.2. Apoptosis Analysis (Annexin V-FLUOS and PI Staining) [5]

-

Cell Treatment: Triple-negative breast cancer cells (4T1Br4) were treated with 0, 10, 50, and 100 µM of this compound for 8 hours.

-

Staining: Cells were harvested, washed, and stained with PE-Annexin V and 7-AAD according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

1.2.3. Western Blotting for Signaling Proteins [2][6]

-

Cell Lysis: Treated and untreated cancer cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, Bax, Bcl-2, caspases) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt and MAPK pathways.

Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival, and induced apoptosis.[6][7][8][9]

Caption: this compound induces apoptosis in colon cancer cells via activation of the MAPK signaling pathway.[2]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line/Model | Inflammatory Mediator | Treatment | Effect | Reference |

| 3T3-L1 Adipocytes | TNF-α | 15 µg/mL this compound | Decrease | [10] |

| 3T3-L1 Adipocytes | Resistin | 15 µg/mL this compound | Decrease | [10] |

| 3T3-L1 Adipocytes | Adiponectin | 15 µg/mL this compound | Increase | [10] |

| BV2 microglia | Pro-inflammatory genes (NO, IL-1β, IL-6, TNF-α) | Not specified | Inhibition | [11][12][13] |

| U937 cells | PGE2 production & COX-2 activity | Not specified | Inhibition (most pronounced among gingerols) | [14] |

Experimental Protocols

2.2.1. Measurement of Adipokines (ELISA) [10]

-

Cell Culture and Treatment: 3T3-L1 cells were differentiated into mature adipocytes and stimulated with lipopolysaccharide (LPS) to induce inflammation. Cells were then treated with 15 µg/mL of this compound for 48 hours.

-

Supernatant Collection: The cell culture supernatant was collected.

-

ELISA: The levels of adipokines (TNF-α, resistin, adiponectin) in the supernatant were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

2.2.2. Assessment of Pro-inflammatory Gene Expression (qPCR) [15]

-

RNA Extraction: Total RNA was extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR was performed using gene-specific primers for target inflammatory genes and a housekeeping gene (for normalization) with a suitable qPCR master mix. Relative gene expression was calculated using the ΔΔCt method.

Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway.

Caption: this compound suppresses inflammation by inhibiting the NF-κB signaling pathway.[11][12][13][14][16]

Antioxidant Activity

This compound demonstrates antioxidant properties through both direct free radical scavenging and by enhancing the expression of endogenous antioxidant enzymes.

Quantitative Data: Antioxidant Capacity

| Assay | Value | Reference |

| DPPH Radical Inhibition IC50 | 1.09 mg/mL | [15] |

| Oxygen Radical Absorbance Capacity (ORAC) | 0.12 ± 0.01 mM Trolox equivalents/g | [15] |

| Ferric Reducing Antioxidant Power (FRAP) | 0.44 ± 0.05 mM TE/g | [15] |

Experimental Protocols

3.2.1. DPPH Radical Scavenging Assay [15]

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was mixed with various concentrations of this compound.

-

Incubation: The mixture was incubated in the dark at room temperature.

-

Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) was measured, indicating the radical scavenging activity.

-

IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was calculated.

3.2.2. Western Blot for Antioxidant Enzymes [15]

-

Protocol: The experimental procedure is similar to the Western Blotting protocol described in section 1.2.3.

-

Target Proteins: Primary antibodies against antioxidant enzymes such as Catalase (CAT) and Glutathione Peroxidase (GPx) were used.

Mechanism of Action

Caption: this compound mitigates oxidative stress by scavenging ROS and upregulating antioxidant enzymes.[10][15]

Anti-Obesity and Metabolic Effects

This compound has shown promise in combating obesity by reducing lipid accumulation in adipocytes and modulating the expression of genes involved in lipid metabolism.

Quantitative Data: Effects on Adipocytes

| Cell Line | Parameter | Treatment | Effect | Reference |

| 3T3-L1 Adipocytes | Lipid Accumulation | 15 µg/mL this compound | 42.16% reduction | [17][18] |

| 3T3-L1 Adipocytes | Lipid Content | 15 µg/mL this compound | 28.83% decrease | [19][20] |

| 3T3-L1 Adipocytes | Glycerol Release | 15 µg/mL this compound | Increased | [17][18] |

Experimental Protocols

4.2.1. Oil Red O Staining for Lipid Accumulation [19]

-

Cell Differentiation and Treatment: 3T3-L1 preadipocytes were differentiated into mature adipocytes in the presence or absence of this compound.

-

Fixation: Cells were washed with PBS and fixed with 10% formalin.

-

Staining: Fixed cells were stained with Oil Red O solution to visualize intracellular lipid droplets.

-

Quantification: The stained lipid droplets were eluted with isopropanol, and the absorbance was measured spectrophotometrically to quantify lipid content.

4.2.2. Gene Expression Analysis of Lipid Metabolism Genes (qPCR) [17][18]

-

Protocol: The experimental procedure is similar to the qPCR protocol described in section 2.2.2.

-

Target Genes: Primers for genes involved in lipogenesis (e.g., Pparγ, Acaca, Fabp4, Mtor) and fatty acid oxidation (e.g., Cebpα, Cpt1a, Lipe, Prkaa1) were used.

Molecular Mechanisms

Caption: this compound reduces lipid accumulation by regulating genes involved in lipogenesis and lipolysis.[17][18]

Conclusion

This compound is a promising natural bioactive compound with a broad spectrum of therapeutic potential. Its well-documented anticancer, anti-inflammatory, antioxidant, and anti-obesity effects are underpinned by its ability to modulate multiple signaling pathways and cellular processes. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent or a lead compound for the design of novel drugs. Further in-vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety in human health and disease.

References

- 1. This compound Inhibits Ovarian Cancer Cell Growth by Inducing G2 Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [10]-gingerol induces apoptosis and inhibits metastatic dissemination of triple negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. itjfs.com [itjfs.com]

- 14. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]

- 15. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound reduces cytoplasmic lipid droplets and induces lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. 10‑Gingerol, a novel ginger compound, exhibits antiadipogenic effects without compromising cell viability in 3T3‑L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Pharmacological Landscape of 10-Gingerol: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Gingerol, a prominent bioactive phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound, with a focus on its anti-inflammatory, anti-cancer, and antioxidant activities. We delve into the molecular mechanisms underpinning these effects, detailing its interaction with key signaling pathways, including MAPK, PI3K/Akt, and AMPK. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and offers visual representations of critical signaling pathways and experimental workflows to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Ginger has a long history of use in traditional medicine for treating a variety of ailments. Modern scientific investigation has identified gingerols as a major class of pungent compounds responsible for many of its therapeutic effects. Among the various gingerol analogs, this compound has demonstrated potent biological activities, making it a compelling candidate for drug discovery and development. This guide aims to provide a detailed technical resource on the pharmacological properties of this compound to support ongoing and future research endeavors.

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities, with the most extensively studied being its anti-inflammatory, anti-cancer, and antioxidant effects.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][2][3] The underlying mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.[4][5]

Anti-cancer Activity

A significant body of research highlights the anti-cancer potential of this compound across various cancer cell lines. Its anti-proliferative effects are mediated through the induction of cell cycle arrest and apoptosis.[6][7][8][9] this compound has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cancer cell survival and proliferation.[10][11][12][13]

Antioxidant Activity

This compound demonstrates notable antioxidant properties by scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[4][14] This activity contributes to its protective effects against oxidative stress-related cellular damage.

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| HCT116 | Colon Cancer | 30 | Not Specified | Not Specified | [6] |

| MDA-MB-231 | Breast Cancer | 12.1 | Not Specified | Not Specified | [15] |

| HeLa | Cervical Cancer | 33.78 (as ginger extract) | 24 | MTT | [12] |

| SKOV-3 | Ovarian Cancer | 97 (as ginger extract) | Not Specified | Not Specified | [12] |

| MCF-7 | Breast Cancer | 25.7 (as ginger extract) | Not Specified | MTT | [16] |

| MDA-MB-231 | Breast Cancer | 30.2 (as ginger extract) | Not Specified | MTT | [16] |

| HEY | Ovarian Cancer | ~100 | 24 | MTT | [17] |

| HEY | Ovarian Cancer | ~70 | 48 | MTT | [17] |

| HEY | Ovarian Cancer | <50 | 72 | MTT | [17] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

| Cmax | 160.49 ng/mL | Single oral dose of red ginger suspension (2 g/15 ml) | [6][10] |

| Tmax | 38 min | Single oral dose of red ginger suspension (2 g/15 ml) | [6][10] |

| t1/2 | 336 min | Single oral dose of red ginger suspension (2 g/15 ml) | [6][10] |

| Cmax (free) | 9.5 ± 2.2 ng/mL | Oral dosing of 2.0 g ginger extracts | [4][18] |

| Tmax (free) | 1 h | Oral dosing of 2.0 g ginger extracts | [4][18] |

| t1/2 (metabolites) | 1-3 h | Oral dosing of 2.0 g ginger extracts | [4][18] |

| Cmax (conjugates) | 0.53 µg/mL | 2.0 g oral dose | [19] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.[11][12][13] It achieves this by reducing the phosphorylation of Akt and downstream targets like mTOR.[12]

Figure 1: Simplified diagram of this compound's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound can induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways, while its effect on ERK can be cell-type dependent.[6][10]

Figure 2: this compound-mediated activation of pro-apoptotic MAPK signaling.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Activation of AMPK can inhibit cell growth and proliferation. This compound has been identified as a natural AMPK agonist, contributing to its anti-proliferative effects.[11][20][21][22][23][24]

Figure 3: this compound as an activator of the AMPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the pharmacological properties of this compound.

Cell Viability and Proliferation Assays (MTT/CCK-8)

These colorimetric assays are used to assess cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., HEY ovarian cancer cells, MDA-MB-231 breast cancer cells) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Include a vehicle control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

Measurement:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Figure 4: General workflow for cell viability and proliferation assays.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells (e.g., HCT116 colon cancer cells) in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).[7][14][25][26][27]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells (e.g., HeLa cervical cancer cells) with this compound, harvest, and wash with PBS.[28][29][30][31][32][33]

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Cyclin B1, β-actin) overnight at 4°C.[19][21][22][25][28][29] Recommended dilutions should be optimized, but a starting point is often 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, particularly in the realms of anti-inflammatory and anti-cancer research. Its ability to modulate multiple critical signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, summarizing key data and methodologies to facilitate further investigation into the therapeutic applications of this compound. Continued research to elucidate its mechanisms of action in greater detail and to evaluate its efficacy and safety in preclinical and clinical settings is warranted.

References

- 1. Evaluation of in vitro anti-inflammatory effects of crude ginger and rosemary extracts obtained through supercritical CO2 extraction on macrophage and tumor cell line: the influence of vehicle type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations [frontiersin.org]

- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits proliferation and invasion of MDA-MB-231 breast cancer cells through suppression of Akt and p38MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the molecular targets and mechanisms of [10]-Gingerol for treating triple-negative breast cancer using bioinformatics approaches, molecular docking, and in vivo experiments - Huang - Translational Cancer Research [tcr.amegroups.org]

- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. journals.plos.org [journals.plos.org]

- 22. cyclin B1 antibody (67686-1-Ig) | Proteintech [ptglab.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound, a natural AMPK agonist, suppresses neointimal hyperplasia and inhibits vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Cell Cycle Marker Antibody Panel (Cyclin B1, Cyclin E) (ARG30139) - arigo Biolaboratories [arigobio.com]

- 29. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cyclin B1 antibody (28603-1-AP) | Proteintech [ptglab.com]

- 31. researchgate.net [researchgate.net]

- 32. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

10-Gingerol's Modulation of Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which 10-gingerol, a key bioactive compound in ginger, exerts its anti-inflammatory effects. The focus is on its modulation of critical signaling pathways implicated in the inflammatory response, including NF-κB, MAPK, JAK-STAT, and PI3K/Akt, as well as the NLRP3 inflammasome. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex signaling cascades using Graphviz diagrams.

Core Signaling Pathways Modulated by this compound

This compound has been shown to interfere with multiple pro-inflammatory signaling pathways. Its ability to concurrently inhibit several key nodes in the inflammatory network highlights its potential as a multi-target therapeutic agent.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been demonstrated to suppress the activation of the NF-κB pathway.[1][2][3] It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2] This blockade of NF-κB activation leads to a downstream reduction in the expression of NF-κB target genes such as iNOS and COX-2, as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, apoptosis, and proliferation.[5] The activation of these kinases through phosphorylation cascades results in the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have shown that this compound can modulate the MAPK pathway. For instance, it has been observed to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK.[6] In the context of inflammation, this compound has been found to inhibit the phosphorylation of Akt and p38 MAPK in breast cancer cells.[7] The anti-inflammatory effects of related ginger compounds are also linked to the inhibition of ERK1/2 and p38 MAPK phosphorylation.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, and is critical for immunity and inflammation.[8][9] Ligand binding to cell surface receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression.

Evidence suggests that this compound can activate the JAK2/STAT3 pathway, which has been linked to its cardioprotective effects against myocardial ischemia by inhibiting oxidative stress and apoptosis.[3][10][11] This highlights a potentially complex, context-dependent role for this compound in modulating this pathway.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is often implicated in cancer and inflammatory diseases. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to exert its effects.

This compound has been shown to suppress the PI3K/Akt signaling pathway in cancer cells, contributing to its anti-tumor activity.[12] This inhibition of Akt phosphorylation can lead to decreased cell proliferation and invasion.[7] The anti-inflammatory effects of ginger-derived compounds are also associated with the inhibition of the PI3K/Akt pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The inflammasome activation cellular assays [bio-protocol.org]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 10. Cell culture of RAW264.7 cells [protocols.io]

- 11. novamedline.com [novamedline.com]

- 12. researchgate.net [researchgate.net]

Unlocking the Potential of 10-Gingerol: A Technical Guide to its Discovery and Isolation from Zingiber officinale

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale), a plant revered for centuries for its culinary and medicinal properties, is a rich source of bioactive compounds. Among these, the gingerols, a series of phenolic compounds, are of significant interest to the scientific community. This technical guide focuses on a specific and potent gingerol, 10-Gingerol, providing an in-depth overview of its discovery, isolation from Zingiber officinale, and its molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways.

Discovery and Significance of this compound

This compound is a prominent polyphenol found in fresh ginger rhizome. Like other gingerols, it is characterized by a 4-hydroxy-3-methoxyphenyl group. The "10" in its name refers to the length of the unbranched alkyl chain, which plays a crucial role in its biological activity. Research has demonstrated that this compound possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Its potential to modulate key signaling pathways involved in chronic diseases has positioned it as a promising candidate for further investigation and drug development.

Extraction of this compound from Zingiber officinale

The initial and critical step in studying this compound is its efficient extraction from the ginger rhizome. Various methods have been developed, ranging from traditional solvent-based techniques to more modern and efficient approaches. The choice of extraction method significantly impacts the yield and purity of the final extract.

Traditional Extraction Methods

Traditional methods, while straightforward, often involve longer extraction times and larger solvent volumes.

-

Maceration: This simple technique involves soaking powdered ginger in a solvent, typically 95% ethanol, for an extended period (several days to weeks). The mixture is then filtered, and the solvent is evaporated to yield a crude extract.

-

Soxhlet Extraction: This continuous extraction method offers higher efficiency than maceration. Powdered ginger is placed in a thimble, and a solvent (e.g., ethanol) is continuously cycled through the sample, gradually extracting the desired compounds.

Modern Extraction Methods

Modern techniques offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process. This method significantly reduces extraction time and solvent usage while often improving the yield of this compound.

-

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, leading to a more efficient extraction.

-

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of supercritical CO2 can be tailored to selectively extract specific compounds like this compound. This method is considered environmentally friendly as it avoids the use of organic solvents.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

General Sample Preparation

Fresh ginger rhizomes are washed, peeled, sliced, and dried. The dried ginger is then ground into a fine powder to increase the surface area for extraction.

Extraction Protocols

-

Sample and Solvent: Place a known quantity of powdered ginger (e.g., 0.431 g) into a microwave extraction vessel. Add 20 mL of the extraction solvent (e.g., 87% ethanol in water).

-

Microwave Parameters: Set the microwave power to 800 W and the extraction temperature to 100°C.

-

Extraction Time: Irradiate the sample for a total of 10 minutes, which includes a 5-minute ramp to the target temperature.

-

Post-Extraction: After extraction, allow the vessel to cool. Centrifuge the mixture to separate the solid residue from the supernatant.

-

Concentration: Collect the supernatant and concentrate it under reduced pressure to obtain the crude extract.

-

Sample and Solvent: Suspend a known amount of powdered ginger (e.g., 0.302 g) in 20 mL of 100% ethanol in a suitable vessel.

-

Ultrasonic Parameters: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the ultrasound power to 51.8% amplitude and the cycle to 0.458 s⁻¹.

-

Extraction Conditions: Maintain the extraction temperature at 60°C for 10 minutes.

-

Separation and Concentration: Following extraction, centrifuge the mixture to separate the extract from the solid plant material. Collect the supernatant and evaporate the solvent to yield the crude extract.

-

Sample Loading: Load 10-15 g of powdered ginger into the extraction vessel.

-

SFE Parameters:

-

Pressure: 150 bar

-

Temperature: 60°C

-

Co-solvent (optional but recommended): Ethanol

-

-

Extraction Process:

-

Static Extraction: Pressurize the vessel with supercritical CO2 (and co-solvent, if used) and allow it to remain in a static state for 30 minutes to allow for equilibration.

-

Dynamic Extraction: After the static phase, initiate a continuous flow of the supercritical fluid through the extraction vessel at a flow rate of 1-2 mL/min.

-

-

Collection: The extracted compounds are separated from the supercritical fluid in a downstream separator by reducing the pressure. The collected extract is then ready for further purification.

Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective liquid-liquid chromatography technique for the preparative separation and purification of natural products.

-

HSCCC System Preparation:

-

Two-Phase Solvent System: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

-

Stationary and Mobile Phases: Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

-

HSCCC Operation:

-

Column Filling: Fill the HSCCC column with the stationary phase.

-

Rotation and Equilibration: Rotate the column at a specific speed (e.g., 800 rpm) and pump the mobile phase through the column until hydrodynamic equilibrium is reached.

-

-

Sample Injection and Elution:

-

Sample Preparation: Dissolve a known amount of the crude ginger extract (e.g., 200 mg) in a small volume of the biphasic solvent system.

-

Injection: Inject the sample solution into the column.

-

Elution: Elute the sample with the mobile phase at a defined flow rate.

-

-

Fraction Collection and Analysis:

-

Monitoring: Monitor the effluent from the column using a UV detector.

-

Collection: Collect fractions based on the UV chromatogram.

-

Analysis: Analyze the collected fractions for the presence and purity of this compound using High-Performance Liquid Chromatography (HPLC).

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is used for the qualitative and quantitative analysis of this compound.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV or electrochemical detector.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: Monitor the eluent at a wavelength of 282 nm for UV detection.

-

Quantification: Create a calibration curve using a certified standard of this compound to quantify its concentration in the extracts and purified fractions.

Quantitative Data

The efficiency of different extraction and purification methods can be compared based on the yield and purity of this compound obtained.

Table 1: Comparison of this compound Yield from Various Extraction Methods

| Extraction Method | Solvent System | Temperature (°C) | Time | Yield of this compound | Reference |

| Microwave-Assisted Extraction | 87% Ethanol | 100 | 10 min | 1.95 mg/L | |

| Supercritical Fluid Extraction | CO₂ | 50 | 360 min | 27.47 mg/g extract | |

| Solvent Extraction (70% Ethanol) | 70% Ethanol | Room Temp. | - | 4.1 mg/g |

Table 2: Purity and Yield of this compound from HSCCC Purification

| Starting Material (Crude Extract) | HSCCC Solvent System | Yield of this compound | Purity of this compound | Reference |

| 200 mg | light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5) | 50.5 mg | 99.2% | |

| 500 mg | n-hexane-ethyl acetate-methanol-water (stepwise elution) | 4 mg | 92.3% |

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Pathways

-

NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. It can prevent the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes.

-

COX-2 Pathway: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. It has been shown to bind to the active site of COX-2 with a higher affinity than to COX-1, which may explain its anti-inflammatory properties with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.

Apoptosis (Programmed Cell Death) Pathways

-

Mitochondrial Apoptosis Pathway: In cancer cells, this compound can induce apoptosis through the intrinsic or mitochondrial pathway. It has been observed to alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in this compound-induced apoptosis. It can lead to the phosphorylation of JNK, p38, and ERK, which are key components of the MAPK signaling cascade that can promote apoptosis in cancer cells.

-

PI3K/Akt Pathway: this compound has been shown to suppress the PI3K/Akt signaling pathway, which is often overactive in cancer and promotes cell survival and proliferation. By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction, purification, and analysis of this compound.

This compound's Effect on the NF-κB Signaling Pathway

10-Gingerol: A Potent Modulator of Neuroinflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, initiates a cascade of inflammatory responses, including the release of pro-inflammatory cytokines and enzymes, which can lead to neuronal damage. Emerging evidence highlights the therapeutic potential of natural compounds in mitigating neuroinflammation. Among these, 10-gingerol, a pungent bioactive compound found in ginger (Zingiber officinale), has demonstrated significant anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the role of this compound in modulating neuroinflammatory processes, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development in this promising area.

Introduction

Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative pathologies. While acute neuroinflammation is a protective mechanism aimed at clearing pathogens and cellular debris, chronic activation of inflammatory pathways can become detrimental, contributing to the progressive neuronal loss observed in diseases such as Alzheimer's, Parkinson's, and multiple sclerosis[1]. Microglia, the primary immune effector cells in the CNS, play a central role in initiating and propagating neuroinflammatory responses[2]. Upon activation by stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a plethora of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandins[3][4][5].

The search for novel therapeutic agents that can effectively and safely modulate neuroinflammation is a major focus of current neuroscience research. Natural products have emerged as a promising source of such agents, with a long history of use in traditional medicine and a diverse range of bioactive compounds. Ginger and its constituents, particularly gingerols and shogaols, have been extensively studied for their anti-inflammatory properties[1]. This compound, characterized by a 10-carbon alkyl chain, has been identified as a particularly potent anti-neuroinflammatory compound[3][6]. This guide will delve into the specific mechanisms by which this compound exerts its effects on neuroinflammation, providing a detailed analysis of the available scientific evidence.

Mechanisms of Action of this compound in Neuroinflammation

This compound mitigates neuroinflammation through a multi-targeted approach, primarily by suppressing the activation of microglia and inhibiting the production of key inflammatory mediators. The underlying mechanisms involve the modulation of critical intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators

Studies utilizing in vitro models of neuroinflammation, such as LPS-stimulated BV2 microglial cells, have consistently demonstrated the ability of this compound to suppress the production of a range of pro-inflammatory molecules.

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) in activated microglia contributes to oxidative stress and neuronal damage. This compound has been shown to significantly inhibit NO production in a dose-dependent manner[3].

-

Pro-inflammatory Cytokines: this compound effectively reduces the expression and release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, from activated microglia[3][6].

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This compound has been identified as an inhibitor of COX-2[7].

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to block the activation of NF-κB in LPS-stimulated microglia, thereby preventing the downstream expression of inflammatory mediators[3][4].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins, including p38, JNK, and ERK, are also crucial for the inflammatory response in microglia. Activation of these kinases leads to the phosphorylation of transcription factors that promote the expression of pro-inflammatory genes. Evidence suggests that ginger extracts, rich in compounds like this compound, can inhibit the phosphorylation of MAPKs[2].

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the production of the pro-inflammatory cytokine IL-1β. Studies have shown that this compound can inhibit the canonical NLRP3 inflammasome-mediated secretion of IL-1β in macrophages. This inhibition is achieved through a dual mechanism: targeting both the expression of pro-IL-1β and NLRP3, which is governed by NF-κB, as well as the activation of caspase-1, a key enzyme in the inflammasome complex[8][9][10].

Reduction of Reactive Oxygen Species (ROS)

Neuroinflammation is often associated with increased oxidative stress due to the excessive production of reactive oxygen species (ROS) by activated microglia. This compound has been reported to possess antioxidant properties, which may contribute to its neuroprotective effects[5][11][12]. By scavenging free radicals and potentially upregulating endogenous antioxidant defenses, this compound can help to mitigate the damaging effects of oxidative stress in the CNS.

Quantitative Data on the Anti-Neuroinflammatory Effects of this compound

The following tables summarize the quantitative data from various studies investigating the inhibitory effects of this compound on key markers of neuroinflammation.

| Parameter | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |

| Nitric Oxide (NO) Production | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| TNF-α Production | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| IL-6 Production | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| IL-1β Production | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| iNOS mRNA Expression | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| COX-2 mRNA Expression | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| TNF-α mRNA Expression | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| IL-6 mRNA Expression | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| IL-1β mRNA Expression | BV2 Microglia | LPS | 20 µM | Significant Inhibition | [3] |

| Enzyme | IC50 Value | Reference |

| Cyclooxygenase-2 (COX-2) | 32 µM |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-neuroinflammatory effects of this compound.

LPS-Induced Neuroinflammation in BV2 Microglia

This protocol describes the induction of an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS).

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well and 6-well cell culture plates

-

Griess Reagent for Nitric Oxide measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV2 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot and RT-PCR) at a density that allows for approximately 80-90% confluency at the time of treatment.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).

-

Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

-

Nitric Oxide (NO) Assay:

-

After the incubation period, collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.

-

Western Blot Analysis for NF-κB Activation

This protocol details the detection of NF-κB activation by measuring the phosphorylation of the p65 subunit.

Materials:

-

Treated BV2 cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-p65 and anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. graphviz.org [graphviz.org]

- 4. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 5. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products [mdpi.com]

- 6. Anti-neuroinflammatory capacity of fresh ginger is attributed mainly to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

A Comprehensive Review of 10-Gingerol Research: From Molecular Mechanisms to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[1]-Gingerol, a prominent pungent phenolic compound found in the rhizome of ginger (Zingiber officinale), has garnered significant scientific interest for its diverse pharmacological activities. With a longer alkyl chain compared to its more abundant counterpart,[2]-gingerol,[1]-gingerol often exhibits enhanced biological effects, including anti-cancer, anti-inflammatory, antioxidant, and metabolic regulatory properties. This technical guide provides a comprehensive literature review of the current research on[1]-gingerol, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing experimental protocols to facilitate further investigation and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological effects of[1]-gingerol.

Table 1: In Vitro Efficacy of[1]-Gingerol

| Cell Line | Biological Effect | IC50 Value / Effective Concentration | Reference |

| HCT116 (Human colon cancer) | Inhibition of proliferation | 30 μM | [2] |

| MDA-MB-231 (Triple-negative breast cancer) | Inhibition of proliferation | 12.1 μM | [3] |

| MDA-MB-231, 4T1 (Triple-negative breast cancer) | Inhibition of cell growth | ≥ 50 μM | [4] |

| HEY, OVCAR3, SKOV-3 (Ovarian cancer) | Inhibition of cell growth (72h) | ~100-200 µM | [5] |

| PC-3 (Prostate cancer) | Synergistic inhibition of proliferation (with other gingerols) | Not specified | [6] |

| Cumulus cells | Induction of apoptosis | 12 µM (63.71% apoptosis), 16 µM (74.51% apoptosis), 20 µM (78.795% apoptosis) | [7] |

| BV2 microglia | Inhibition of nitric oxide, IL-1β, IL-6, and TNF-α production | 20 μM | [8] |

| 3T3-L1 adipocytes | Reduction in lipid accumulation | 15 µg/mL (42.16% reduction) | [9][10] |

| Human keratinocytes (HaCaTs) | Increased HO-1 expression | 5 μM | [11] |

Table 2: Pharmacokinetic Parameters of[1]-Gingerol in Humans

| Dosage | Cmax | Tmax | Elimination Half-life (t1/2) | Reference |

| 2.0 g ginger extract | 0.53 μg/mL (as glucuronide/sulfate conjugate) | 75.0 ± 27.8 minutes | < 2 hours | [12] |

| 2 g/15 ml red ginger suspension | 160.49 ng/ml | 38 minutes | 336 minutes | [13][14] |

Key Biological Activities and Mechanisms of Action

[1]-Gingerol exerts its biological effects through the modulation of various signaling pathways. The following sections detail its primary activities and the underlying molecular mechanisms.

Anti-Cancer Activity

[1]-Gingerol has demonstrated potent anti-cancer properties across various cancer types, including breast, colon, ovarian, and prostate cancers.[4][6][15][16] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Apoptosis Induction: [1]-Gingerol promotes cancer cell death by inducing apoptosis. In colon cancer cells, it increases the Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3.[2] In triple-negative breast cancer (TNBC), it induces caspase-dependent apoptosis and has been shown to be more potent than[2]- or[17]-gingerol.[4]

Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by arresting the cell cycle. In ovarian cancer cells,[1]-gingerol treatment leads to a G2 phase arrest, associated with decreased expression of cyclins A, B1, and D3.[5] In TNBC cells, it has been observed to cause an S-phase arrest.[18]

Inhibition of Metastasis: [1]-Gingerol can suppress the spread of cancer cells. Studies on TNBC have shown that it inhibits cell proliferation and invasion by inactivating AKT and p38 MAPK.[4][19]

Anti-Inflammatory and Anti-Neuroinflammatory Effects

[1]-Gingerol exhibits significant anti-inflammatory and anti-neuroinflammatory properties.[1][13][15] It has been identified as the main contributor to the anti-neuroinflammatory capacity of fresh ginger.[8][20] The primary mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[8][21] By blocking NF-κB activation,[1]-gingerol suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in microglia.[6][8][22]

Antioxidant Activity

[1]-Gingerol possesses antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[13][15] It can directly scavenge free radicals and also enhance the cellular antioxidant defense system.[3] One of the key mechanisms is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway.[11] Activation of Nrf2 leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[11]

Metabolic Effects

Recent research has highlighted the potential of[1]-gingerol in regulating metabolism, particularly in the context of obesity. It has been shown to reduce lipid accumulation in adipocytes by downregulating genes involved in lipogenesis (e.g., Pparγ, Acaca, Fabp4, Mtor) and upregulating genes related to fatty acid oxidation (e.g., Cebpα, Cpt1a, Lipe, Prkaa1).[9][23] Furthermore, in a state of inflammation,[1]-gingerol can modulate the secretion of adipokines, increasing anti-inflammatory adiponectin and decreasing pro-inflammatory resistin and TNFα in adipocytes.[24][25]

Signaling Pathways Modulated by[1]-Gingerol

The biological activities of[1]-gingerol are underpinned by its ability to modulate several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth.[1]-Gingerol has been shown to inhibit this pathway in cancer cells.[26] In radio-resistant triple-negative breast cancer cells,[1]-gingerol suppresses proliferation, migration, and invasion by targeting PI3K/Akt signaling.[26][27] It achieves this by modulating lipid rafts and attenuating the key signaling components of the PI3K/Akt pathway within these membrane microdomains.[26][27][28]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[1]-Gingerol can modulate this pathway to exert its anti-cancer effects. In colon cancer cells, it induces apoptosis through the activation of JNK, p38 MAPK, and ERK.[2] Conversely, in breast cancer cells, it inhibits proliferation and invasion by suppressing the activation of p38 MAPK.[19]

Caption: Modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[1]-Gingerol's anti-inflammatory effects are primarily mediated through the inhibition of this pathway.[8] It prevents the activation of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[21]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is the master regulator of the antioxidant response.[1]-Gingerol can activate this pathway to protect cells from oxidative stress.[11] It promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

This section provides an overview of common experimental methodologies used in[1]-gingerol research.

Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines are used, including HCT116 (colon), MDA-MB-231, 4T1 (breast), HEY, OVCAR3, SKOV-3 (ovarian), and BV2 (microglia). 3T3-L1 preadipocytes are used for metabolic studies.[2][4][5][8][9]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Viability/Proliferation Assays: The effect of[1]-gingerol on cell viability and proliferation is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) colorimetric assay.[4][5]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[4]

-

Western Blotting for Apoptotic Markers: The expression levels of key apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 are analyzed by Western blotting.[2][4]

Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with[1]-gingerol, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5]

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction and Quantification: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-p38, p38, NF-κB) and a loading control (e.g., GAPDH, β-actin). The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.[2][5][26]

In Vivo Animal Studies

-

Animal Models: Mouse models of cancer, such as orthotopic xenograft models using human cancer cells or syngeneic models, are employed to evaluate the in vivo anti-tumor efficacy of[1]-gingerol.[4]

-

Drug Administration: [1]-Gingerol is typically administered via oral gavage or intraperitoneal injection.

-

Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors and organs are harvested for histological analysis and to assess metastasis.[4]

Conclusion and Future Directions

[1]-Gingerol has emerged as a promising natural compound with a broad spectrum of therapeutic potential. Its ability to modulate multiple key signaling pathways, including PI3K/Akt, MAPK, NF-κB, and Nrf2, underlies its potent anti-cancer, anti-inflammatory, antioxidant, and metabolic regulatory effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on several key areas. Further in vivo studies are needed to confirm the efficacy and safety of[1]-gingerol in various disease models. Pharmacokinetic and bioavailability studies are crucial to optimize dosing and delivery strategies for clinical applications. Additionally, the synergistic effects of[1]-gingerol with existing chemotherapeutic agents warrant further investigation to develop more effective combination therapies. A deeper understanding of its molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics derived from this potent natural compound.

References

- 1. nbinno.com [nbinno.com]

- 2. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [10]-gingerol induces apoptosis and inhibits metastatic dissemination of triple negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Ovarian Cancer Cell Growth by Inducing G2 Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-neuroinflammatory capacity of fresh ginger is attributed mainly to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound reduces cytoplasmic lipid droplets and induces lipolysis in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunometabolic Effects of Ginger (Zingiber officinale Roscoe) Supplementation in Obesity: A Comprehensive Review | MDPI [mdpi.com]

- 11. This compound-from-zingiber-officinale-reduces-oxidative-stress-via-the-erk-nrf2-ho-1-signaling-pathway-in-human-keratinocytes - Ask this paper | Bohrium [bohrium.com]

- 12. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. [PDF] Pharmacokinetics of this compound and 6-shogaol in the plasma of healthy subjects treated with red ginger (Zingiber officinale var. Rubrum) suspension | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. itjfs.com [itjfs.com]

- 23. tandfonline.com [tandfonline.com]

- 24. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Increases Antioxidant Enzymes and Attenuates Lipopolysaccharide-Induced Inflammation by Modulating Adipokines in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Targets Lipid Rafts Associated PI3K/Akt Signaling in Radio-Resistant Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on 10-Gingerol and its Therapeutic Potential for Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Executive Summary